Brexpiprazole-d8 (hydrochloride)
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Overview
Description
Brexpiprazole-d8 (hydrochloride) is a deuterated form of Brexpiprazole, an atypical antipsychotic medication. It is primarily used in the treatment of major depressive disorder, schizophrenia, and agitation associated with dementia due to Alzheimer’s disease . The deuterated form, Brexpiprazole-d8, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Brexpiprazole is synthesized through a multi-step process involving key intermediates. One of the synthetic routes involves the use of 1,4-butanediol as a starting material, which is diprotected and subsequently reacted with 7-hydroxy-2(1H)-quinolinone and piperazine-l-benzo[b]thien-4-yl hydrochloride using potassium carbonate as a base . The reaction is carried out in N,N-dimethylacetamide as a solvent at elevated temperatures to yield Brexpiprazole with good purity and yield .
Industrial Production Methods
Industrial production of Brexpiprazole involves optimizing the reaction conditions to ensure high yield and purity. The process typically includes the use of sodium carbonate as a base and N,N-dimethylacetamide as a solvent. The reaction is carried out at elevated temperatures, and the product is purified using analytical methods such as 1H NMR, 13C NMR, HPLC, and HRMS analysis .
Chemical Reactions Analysis
Brexpiprazole undergoes various chemical reactions, including:
Oxidation: Brexpiprazole can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups in Brexpiprazole.
Common reagents used in these reactions include potassium carbonate, sodium carbonate, and various solvents like N,N-dimethylacetamide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Brexpiprazole-d8 (hydrochloride) is widely used in scientific research for various applications:
Chemistry: It is used to study the chemical properties and reactivity of Brexpiprazole.
Biology: Researchers use Brexpiprazole-d8 to investigate its effects on biological systems and its interactions with biological molecules.
Industry: Brexpiprazole-d8 is used in the development of new formulations and drug delivery systems.
Mechanism of Action
Brexpiprazole-d8 exerts its effects by acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors . This modulation of serotonin and dopamine activity helps alleviate symptoms of psychiatric disorders such as schizophrenia and major depressive disorder. The compound also has high affinity for alpha-adrenergic receptors, contributing to its therapeutic effects .
Comparison with Similar Compounds
Brexpiprazole is often compared with Aripiprazole, another atypical antipsychotic. Both compounds act as partial agonists at dopamine D2 and serotonin 5-HT1A receptors, but Brexpiprazole has a lower intrinsic activity at D2 receptors and stronger antagonism at 5-HT2A receptors . This results in potentially fewer side effects such as akathisia and extrapyramidal symptoms with Brexpiprazole compared to Aripiprazole . Other similar compounds include Cariprazine and Didesmethylcariprazine, which share similar pharmacological profiles .
Properties
Molecular Formula |
C25H28ClN3O2S |
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Molecular Weight |
478.1 g/mol |
IUPAC Name |
7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]-1,1,2,2,3,3,4,4-octadeuteriobutoxy]-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C25H27N3O2S.ClH/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24;/h3-10,17-18H,1-2,11-16H2,(H,26,29);1H/i1D2,2D2,11D2,16D2; |
InChI Key |
RQCIZERYSLEVFB-GHUHEGGWSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)C=CC(=O)N2)C([2H])([2H])N3CCN(CC3)C4=C5C=CSC5=CC=C4.Cl |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4.Cl |
Origin of Product |
United States |
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